molecular formula C18H12ClN5O2S B2709044 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904022-51-0

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2709044
CAS RN: 1904022-51-0
M. Wt: 397.84
InChI Key: KCYDZLGNIUIWPF-UHFFFAOYSA-N
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Description

The compound “2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole core, which is a type of electron-deficient motif that has been extensively researched for use in photovoltaics or as fluorescent sensors .

Scientific Research Applications

Synthesis and Biological Activity

Several studies focus on the synthesis of thiadiazole and pyrimidine derivatives with potential biological activities. For example, derivatives have been synthesized with antitumor, antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. These compounds often involve complex synthetic routes leading to novel structures with significant biological activities.

  • Antitumor and Antioxidant Agents : The synthesis of new fused and binary 1,3,4-thiadiazoles demonstrated potential antitumor and antioxidant activities, suggesting the structural motif's relevance in developing therapeutic agents (Hamama et al., 2013).
  • Anti-inflammatory Activities : Compounds based on thiazolo[3,2-a]pyrimidine derivatives were synthesized and showed moderate anti-inflammatory activity, indicating the potential for developing new anti-inflammatory drugs (Tozkoparan et al., 1999).
  • Antimicrobial and Antifungal Activity : Novel benzothiazole pyrimidine derivatives exhibited excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases, which underscores the structural class's utility in addressing resistant microbial strains (Maddila et al., 2016).

Chemical Synthesis and Material Science

The chemical versatility of thiadiazole and pyrimidine motifs extends beyond biological applications, including material science and chemical synthesis, showcasing the functional diversity of these compounds.

  • Divergent Synthesis : The molecular iodine-mediated oxidative cyclization for benzimidazole and benzothiazole synthesis introduced a novel class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines, demonstrating the scope for innovative synthetic methodologies and new compound classes (Naresh et al., 2014).

properties

IUPAC Name

5-(2,1,3-benzothiadiazole-5-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYDZLGNIUIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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